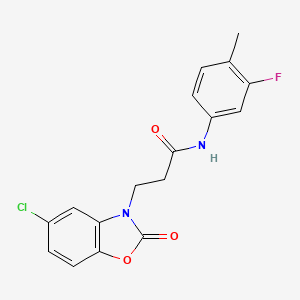
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C17H14ClFN2O3 and its molecular weight is 348.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzoxazole moiety that contributes to its biological properties, particularly in terms of interaction with biological targets.
Antinociceptive Activity
A study investigated the antinociceptive effects of benzoxazole derivatives, including compounds structurally related to This compound . The compounds were tested using various pain models such as the tail flick and hot plate tests. Results indicated that certain derivatives exhibited significant antinociceptive activity, outperforming standard analgesics like dipyrone and aspirin .
Antimicrobial Activity
Research has shown that benzoxazole derivatives possess antimicrobial properties. For instance, derivatives have been selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance antimicrobial efficacy .
Cytotoxicity
Several studies have reported on the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. Notably, compounds similar to This compound have shown selective toxicity towards cancer cells while sparing normal cells in some instances. This selectivity is crucial for developing potential anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, benzoxazole derivatives are known to inhibit certain enzymes involved in pain pathways and microbial growth. The inhibition of cyclooxygenase (COX) enzymes has been implicated in their analgesic effects . Additionally, the interaction with DNA or RNA synthesis pathways may contribute to their anticancer properties.
Case Studies
- Antinociceptive Study : In a comparative study involving several benzoxazole derivatives, it was found that compounds with specific substitutions on the benzoxazole ring showed enhanced antinociceptive effects in animal models. The most potent compounds demonstrated a significant reduction in pain response compared to controls .
- Antimicrobial Efficacy : A screening of 41 benzoxazole derivatives revealed selective antibacterial activity against Bacillus subtilis. Compounds exhibiting lower minimum inhibitory concentrations (MICs) were identified as potential candidates for further development .
Data Summary
Eigenschaften
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-10-2-4-12(9-13(10)19)20-16(22)6-7-21-14-8-11(18)3-5-15(14)24-17(21)23/h2-5,8-9H,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBXNMHTALXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













